molecular formula C17H23NOS B15005415 4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B15005415
M. Wt: 289.4 g/mol
InChI Key: AIROZRSPZFDSES-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[45]decan-3-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves multiple steps and specific reaction conditions. One of the common synthetic routes includes the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylphenylacetyl chloride and 1-amino-4-methoxycyclohexane-1-carbonitrile.

    N-Acylation: The first step involves the N-acylation of 1-amino-4-methoxycyclohexane-1-carbonitrile with 3,5-dimethylphenylacetyl chloride.

    Cyano Hydrolysis: The resulting product undergoes cyano hydrolysis to form the corresponding amide.

    Esterification: The amide is then esterified to form an ester intermediate.

    Intramolecular Cyclization: The ester undergoes intramolecular cyclization to form the spiro compound.

    O-Acylation: Finally, the spiro compound is subjected to O-acylation to yield this compound.

Chemical Reactions Analysis

4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit acetyl-CoA carboxylase, affecting lipid metabolism and energy production in cells .

Comparison with Similar Compounds

4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one can be compared with other similar spiro compounds, such as:

The uniqueness of this compound lies in its specific molecular structure and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C17H23NOS

Molecular Weight

289.4 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C17H23NOS/c1-12-9-13(2)11-15(10-12)18-16(19)14(3)20-17(18)7-5-4-6-8-17/h9-11,14H,4-8H2,1-3H3

InChI Key

AIROZRSPZFDSES-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2(S1)CCCCC2)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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